
5H-Pyridazino(4,5-b)indol-4-amine, N-(2,5-dimethyl-1H-pyrrol-1-yl)-8-methoxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5H-Pyridazino(4,5-b)indol-4-amine, N-(2,5-dimethyl-1H-pyrrol-1-yl)-8-methoxy- is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound is characterized by the presence of a pyridazinoindole core, which is further substituted with a dimethylpyrrol and a methoxy group. The intricate arrangement of these functional groups contributes to its distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5H-Pyridazino(4,5-b)indol-4-amine, N-(2,5-dimethyl-1H-pyrrol-1-yl)-8-methoxy- typically involves multi-step organic reactions. The process begins with the formation of the pyridazinoindole core through cyclization reactions. Subsequent steps include the introduction of the dimethylpyrrol and methoxy substituents via nucleophilic substitution and electrophilic aromatic substitution reactions. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost-effectiveness, and environmental considerations. Optimization of reaction parameters, such as reagent concentrations, reaction time, and temperature, is crucial to achieve efficient and sustainable production.
Chemical Reactions Analysis
Types of Reactions
5H-Pyridazino(4,5-b)indol-4-amine, N-(2,5-dimethyl-1H-pyrrol-1-yl)-8-methoxy- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced amine or alcohol derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate, hydrogen peroxide), reducing agents (e.g., sodium borohydride, lithium aluminum hydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent choice, and pH are carefully controlled to achieve the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with varying properties.
Scientific Research Applications
5H-Pyridazino(4,5-b)indol-4-amine, N-(2,5-dimethyl-1H-pyrrol-1-yl)-8-methoxy- has found applications in several scientific research areas:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5H-Pyridazino(4,5-b)indol-4-amine, N-(2,5-dimethyl-1H-pyrrol-1-yl)-8-methoxy- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 5H-Pyridazino(4,5-b)indol-4-amine, 7,8-dimethoxy-N-(2,5-dimethyl-1H-pyrrol-1-yl)-
- N-(2,5-dimethylpyrrol-1-yl)-7,8-dimethoxy-5H-pyridazino(4,5-b)indol-4-amine
Uniqueness
Compared to similar compounds, 5H-Pyridazino(4,5-b)indol-4-amine, N-(2,5-dimethyl-1H-pyrrol-1-yl)-8-methoxy- stands out due to its specific substitution pattern, which imparts unique chemical and biological properties
Properties
CAS No. |
121638-62-8 |
|---|---|
Molecular Formula |
C17H17N5O |
Molecular Weight |
307.35 g/mol |
IUPAC Name |
N-(2,5-dimethylpyrrol-1-yl)-8-methoxy-5H-pyridazino[4,5-b]indol-4-amine |
InChI |
InChI=1S/C17H17N5O/c1-10-4-5-11(2)22(10)21-17-16-14(9-18-20-17)13-8-12(23-3)6-7-15(13)19-16/h4-9,19H,1-3H3,(H,20,21) |
InChI Key |
BJVQAZLILWOQLE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(N1NC2=C3C(=CN=N2)C4=C(N3)C=CC(=C4)OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


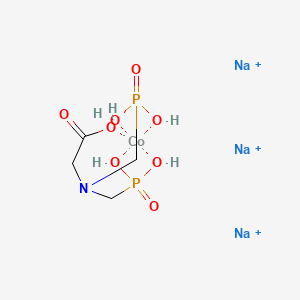
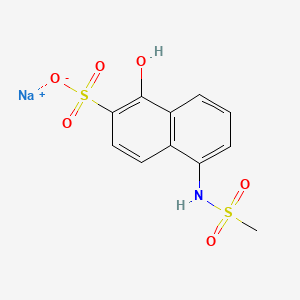
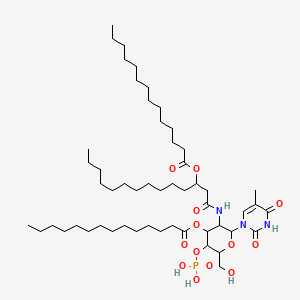
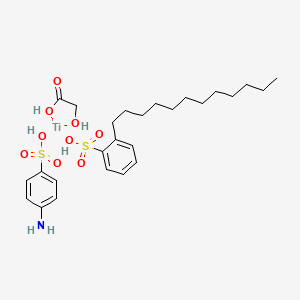
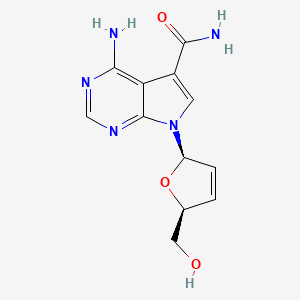

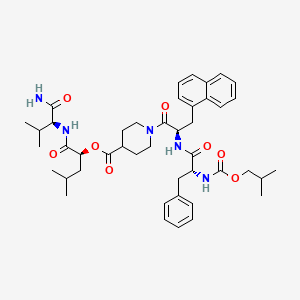
![5-(3-amino-3-oxo-2-sulfanylpropyl)-2-methoxy-N-[[4-(trifluoromethyl)phenyl]methyl]benzamide](/img/structure/B12783948.png)

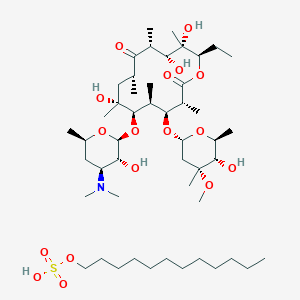

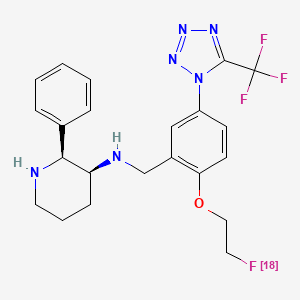
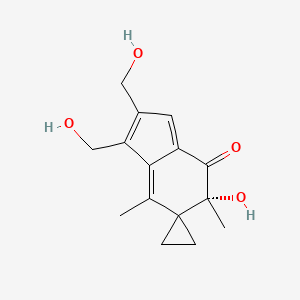
![2-[(3R)-4-[(4-chlorophenyl)methyl]-7-fluoro-5-methylsulfonyl-1-oxo-2,3-dihydrocyclopenta[b]indol-3-yl]acetic acid](/img/structure/B12783984.png)
